LogP Advantage Over 5-Bromo Analog
The 4-cyclopropyl-5-isopropyl substitution pattern on the 1,2,4-triazole-3-sulfonyl chloride core confers a higher calculated LogP compared to the 5-bromo analog, which directly influences passive membrane permeability and ADME profile predictions .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.66 |
| Comparator Or Baseline | 5-Bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride; XlogP = 1.3 |
| Quantified Difference | Target compound is 0.36 log units higher (approx. 2.3x more lipophilic by partition coefficient ratio) |
| Conditions | Predicted values. Target compound LogP (Leyan), Comparator XlogP (Chem960). |
Why This Matters
Higher LogP value for the target compound suggests superior passive membrane permeability, which is a critical design parameter when the sulfonamide product is intended for intracellular targets.
